molecular formula C19H29NO5S B273093 1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid

1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No. B273093
M. Wt: 383.5 g/mol
InChI Key: LYNGFMONAJIVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid, also known as JNJ-1930942, is a small molecule inhibitor of the TRPV1 receptor. TRPV1 receptors are involved in the perception of pain and heat. The inhibition of these receptors has potential applications in the treatment of chronic pain.

Mechanism of Action

1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid works by inhibiting the TRPV1 receptor, which is involved in the perception of pain and heat. TRPV1 receptors are found on sensory neurons and are activated by various stimuli, including heat, acid, and capsaicin. The inhibition of these receptors reduces the transmission of pain signals to the brain.
Biochemical and physiological effects:
This compound has been shown to reduce pain behaviors in preclinical models of neuropathic pain, inflammatory pain, and osteoarthritis pain. It has also been shown to reduce thermal hyperalgesia and mechanical allodynia.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid is its specificity for the TRPV1 receptor. This allows for more targeted inhibition of pain without affecting other physiological processes. A limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

1. Further preclinical studies to evaluate the efficacy of 1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid in different pain models.
2. Development of more soluble formulations of this compound for in vivo administration.
3. Clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Investigation of the potential use of this compound in combination with other pain medications.
5. Exploration of the role of TRPV1 receptors in other physiological processes, such as inflammation and cancer.

Synthesis Methods

The synthesis of 1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid involves several steps. The starting material is 5-isopropyl-4-methyl-2-propoxyaniline, which is converted to 5-isopropyl-4-methyl-2-propoxybenzenesulfonyl chloride. This intermediate is then reacted with piperidinecarboxylic acid to form this compound.

Scientific Research Applications

1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid has been studied in preclinical models for its potential use in the treatment of chronic pain. In a study using rat models of neuropathic pain, this compound was shown to reduce pain behaviors. It has also been studied in models of inflammatory pain and osteoarthritis pain.

properties

Molecular Formula

C19H29NO5S

Molecular Weight

383.5 g/mol

IUPAC Name

1-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C19H29NO5S/c1-5-10-25-17-11-14(4)16(13(2)3)12-18(17)26(23,24)20-8-6-15(7-9-20)19(21)22/h11-13,15H,5-10H2,1-4H3,(H,21,22)

InChI Key

LYNGFMONAJIVCD-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)O

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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